5-Bromo-1-ethyl-1H-pyrazole

Description

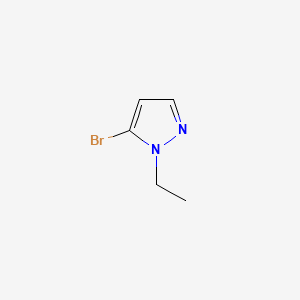

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZXPXCEJYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680497 | |

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268334-99-1 | |

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and expected analytical data, serving as a valuable resource for professionals in drug development and chemical research.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the N-alkylation of 5-bromo-1H-pyrazole with a suitable ethylating agent, such as ethyl iodide, in the presence of a base. This method is generally preferred over the bromination of 1-ethyl-1H-pyrazole to avoid the formation of isomeric byproducts.

Synthesis Pathway

The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the ethylating agent.

Experimental Protocol

This protocol is a representative procedure for the N-ethylation of 5-bromo-1H-pyrazole.

Materials:

-

5-bromo-1H-pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (EtI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas inlet

-

Addition funnel

-

Separatory funnel

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add ethyl iodide (1.2 eq) via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction Parameters

| Parameter | Value/Description |

| Starting Material | 5-bromo-1H-pyrazole |

| Reagents | Sodium hydride, Ethyl iodide |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Column Chromatography |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization Workflow

Predicted and Literature-Based Characterization Data

The following table summarizes the expected characterization data for this compound based on predictions and data from structurally similar compounds.

| Property | Predicted/Literature Value |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not readily available; likely >200 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.52 (d, J=2.4 Hz, 1H, H-3), 6.28 (d, J=2.4 Hz, 1H, H-4), 4.15 (q, J=7.3 Hz, 2H, N-CH₂), 1.45 (t, J=7.3 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 141.0 (C-3), 128.5 (C-5), 110.0 (C-4), 45.0 (N-CH₂), 15.5 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 174.98, 176.98 ([M+H]⁺) |

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic peaks corresponding to C-H and C=C/C=N stretching and bending vibrations.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active molecules, and the presence of a bromine atom provides a versatile handle for synthetic diversification through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role as a modulator of key biological pathways.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited, with most available information being predictive. The following tables summarize the key molecular identifiers and predicted physicochemical parameters. For comparative purposes, predicted data for the closely related this compound-4-carboxylic acid are also included.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C5H7BrN2[1] |

| InChI | InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3[1] |

| InChIKey | GHCZXPXCEJYMOF-UHFFFAOYSA-N[1] |

| SMILES | CCN1C(=CC=N1)Br[1] |

Table 2: Predicted Physicochemical Properties

| Property | This compound | This compound-4-carboxylic acid |

| Molecular Weight | 175.03 g/mol | 219.04 g/mol [2] |

| Boiling Point | Not available | 348.9±27.0 °C[2] |

| Density | Not available | 1.79±0.1 g/cm3 [2] |

| pKa | Not available | 2.53±0.10[2] |

| XlogP | 1.6[1] | Not available |

| Solubility | Not available | Not available |

Note: All values in Table 2 are predicted and should be used as estimations.

Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

A general synthesis strategy for N-alkylated bromopyrazoles involves the initial formation of the pyrazole ring, followed by bromination and N-alkylation. The following is a plausible multi-step synthesis.

dot

Caption: General Synthesis Workflow for this compound.

Methodology:

-

Step 1: Pyrazole Ring Formation: The pyrazole core can be synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the parent pyrazole, hydrazine hydrate is reacted with malondialdehyde or a synthetic equivalent. The reaction is typically carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion.

-

Step 2: Bromination: The synthesized 1H-pyrazole is then subjected to electrophilic bromination. A common and effective brominating agent is N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetonitrile. The reaction is often performed at room temperature. For pyrazoles, bromination typically occurs at the C4 position first, if unsubstituted. To achieve C5 bromination, a directing group or a multi-step process may be necessary, or by starting with a pre-functionalized precursor.

-

Step 3: N-Ethylation: The 5-bromo-1H-pyrazole is subsequently N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate. The reaction is carried out in the presence of a base, for example, potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The final product is then isolated and purified using standard techniques like column chromatography.

Reactivity and Derivatization: Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrazole ring is a versatile functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for creating libraries of analogs.

dot

Caption: Cross-Coupling Reactions of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (2.0 mmol).

-

The vessel is degassed and backfilled with an inert gas (e.g., argon or nitrogen).

-

A solvent system, commonly a mixture of toluene and ethanol, is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

Upon cooling, the reaction is worked up by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[3] Notably, they have been extensively investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[4]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway plays a crucial role in cellular responses to inflammatory cytokines and stress signals. Overactivation of this pathway is implicated in a range of inflammatory diseases. This compound and its derivatives can act as inhibitors of p38 MAP kinase, thereby blocking the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4]

dot

Caption: Inhibition of p38 MAP Kinase Signaling by Pyrazole Derivatives.

Mechanism of Action:

As depicted in the signaling pathway, inflammatory stimuli lead to the activation of upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors. This cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines. Pyrazole-based inhibitors, such as derivatives of this compound, can bind to the ATP-binding pocket of p38 MAP kinase, preventing its activation and thereby disrupting the inflammatory signaling cascade.[5]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly for inflammatory diseases. While experimental data on its specific physicochemical properties are sparse, its predicted characteristics and the well-established reactivity of its bromo-pyrazole core make it an attractive starting point for medicinal chemistry campaigns. The synthetic protocols and biological pathway information provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development. Further experimental characterization of this compound is warranted to fully elucidate its potential.

References

- 1. PubChemLite - this compound (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. This compound-4-carboxylic acid CAS#: 1564628-87-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Conformational Analysis of 5-Bromo-1-ethyl-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive analysis of the structural and conformational properties of 5-Bromo-1-ethyl-1H-pyrazole. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science. The analysis is based on a combination of established experimental methodologies and computational modeling, drawing upon data from closely related pyrazole derivatives to predict the behavior of the title compound.

Molecular Structure and Synthesis

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position significantly influences its electronic properties and spatial arrangement.

A plausible synthetic route to this compound involves a two-step process starting from 1-ethyl-1H-pyrazole. The first step is the bromination of the pyrazole ring, followed by separation of the desired isomer.

Predicted Structural Parameters

While a crystal structure for this compound is not publicly available, the geometric parameters can be reliably estimated from published crystal structures of similar 5-bromopyrazole and 1-alkylpyrazole derivatives.[1][2][3][4][5] The following table summarizes the predicted bond lengths and angles for the pyrazole core and its substituents.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.36 | C3-C4-C5 | 104.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 108.0 |

| C5-Br1 | 1.87 | Br1-C5-N1 | 125.0 |

| N1-C6 | 1.47 | Br1-C5-C4 | 127.0 |

| C6-C7 | 1.52 | C5-N1-C6 | 128.0 |

| N2-N1-C6 | 120.0 | ||

| N1-C6-C7 | 111.0 |

Table 1: Predicted molecular geometry of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the ethyl group around the N1-C6 single bond. The orientation of the ethyl group relative to the pyrazole ring can be described by the dihedral angle τ (N2-N1-C6-C7).

Computational Analysis of Rotational Barrier

To investigate the conformational preferences, a computational analysis using Density Functional Theory (DFT) is proposed. The potential energy surface for the rotation of the ethyl group can be scanned by systematically varying the N2-N1-C6-C7 dihedral angle.

The rotational barrier is expected to be relatively low, characteristic of sp³-sp² single bond rotations in heterocyclic systems.[6][7] Steric hindrance between the methyl group of the ethyl substituent and the bromine atom at the 5-position, as well as the nitrogen atom at the 2-position, will be the primary determinant of the rotational barrier height. Two likely low-energy conformations are predicted: one where the ethyl group is directed away from the bromine atom and another where it is oriented towards it, with the former being the global minimum.

Experimental and Computational Protocols

To empirically determine and computationally validate the structural and conformational properties of this compound, a combined approach is recommended. The following diagram outlines a typical workflow.

Synthesis Protocol

A general procedure for the synthesis of N-alkylated pyrazoles can be adapted.[8]

-

N-Ethylation of Pyrazole (if starting from pyrazole): To a solution of pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture at room temperature, then add ethyl iodide or ethyl bromide dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC. After an aqueous workup and extraction with an organic solvent, the crude 1-ethyl-1H-pyrazole is purified by distillation or column chromatography.

-

Bromination: Dissolve 1-ethyl-1H-pyrazole in a suitable solvent like acetonitrile or a chlorinated solvent. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or TLC). The reaction mixture is then quenched, extracted, and the organic layer is dried and concentrated. The resulting isomeric mixture is separated by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction Protocol

This technique provides definitive information about the solid-state conformation.[9][10][11][12]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy Protocol

NMR spectroscopy is the primary method for determining the structure and conformation in solution.[13][14][15][16][17]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals.

-

Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be performed to probe through-space proximities between the protons of the ethyl group and the protons on the pyrazole ring, providing insights into the preferred solution-state conformation.

Computational (DFT) Protocol

Computational modeling complements experimental data and provides detailed energetic information.[18][19][20][21]

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: The geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Conformational Scan: A relaxed potential energy surface scan is performed by rotating the N2-N1-C6-C7 dihedral angle in steps (e.g., 10°) from 0° to 360°, optimizing the geometry at each step.

-

Analysis: The resulting energy profile is plotted to identify the energy minima (stable conformers) and maxima (transition states). Vibrational frequency calculations are performed at the stationary points to confirm them as minima or transition states and to obtain zero-point vibrational energies.

Conclusion

This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound. While direct experimental data for this specific molecule is not yet reported, a robust understanding of its properties can be achieved by applying the detailed experimental and computational protocols described herein. The predicted structural parameters provide a solid foundation for further research, and the proposed conformational analysis highlights the importance of the ethyl group's orientation. This information is valuable for applications in medicinal chemistry and materials science, where molecular shape and electronic properties are critical for function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. eas.org [eas.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

5-Bromo-1-ethyl-1H-pyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 5-Bromo-1-ethyl-1H-pyrazole, summarizing its key chemical identifiers. Due to the nature of available public information, this guide focuses on the fundamental physicochemical properties. Detailed experimental protocols and established signaling pathways involving this specific compound are not extensively documented in publicly accessible literature.

Chemical Identity and Properties

The primary identifiers and molecular characteristics of this compound are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 1268334-99-1 | [1][2] |

| Molecular Formula | C5H7BrN2 | [3] |

| Molecular Weight | 175.029 g/mol | [2] |

| Monoisotopic Mass | 173.97926 Da | [3] |

Note: The scientific literature and chemical databases list several related compounds with similar names. It is crucial to verify the CAS number to ensure the correct substance is being referenced. For instance, "this compound-4-carboxylic acid" has a distinct CAS number of 1564628-87-0 and a molecular weight of 219.04.[4] Similarly, "this compound-4-carbaldehyde" is identified by CAS number 1780579-42-1 and has a molar mass of 203.04.[5]

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols or established signaling pathways specifically associated with this compound. This suggests that the compound may primarily be used as a chemical intermediate in the synthesis of more complex molecules. Researchers interested in the potential applications of this compound would likely need to develop their own experimental procedures.

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound.

References

Technical Guide: Solubility of 5-Bromo-1-ethyl-1H-pyrazole in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 5-Bromo-1-ethyl-1H-pyrazole in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents is not publicly available at this time. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with their structural diversity allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.[1] The lack of specific data for this compound highlights a gap in the existing literature and presents an opportunity for further research.

This guide provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate the necessary data in their own laboratories.

Data Presentation

As of the latest update of this document, no specific quantitative solubility data for this compound in common organic solvents has been found in published literature. Researchers are encouraged to determine this data empirically using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., NMR |

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of an organic compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.

Method 1: Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Screw-cap vials or test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC, NMR)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that temperature.

Method 2: Gravimetric Determination

This is a simpler, though potentially less precise, method suitable for initial screenings.

Materials:

-

This compound

-

Selected organic solvents

-

Vials or test tubes

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution as described in steps 1-6 of the Shake-Flask Method.

-

Accurately weigh an empty, clean, and dry container (e.g., a watch glass or a small beaker).

-

Carefully transfer a known volume of the filtered saturated solution to the pre-weighed container.

-

Evaporate the solvent completely in a fume hood, oven at low temperature, or under vacuum in a desiccator. Ensure the temperature is low enough to prevent degradation of the compound.

-

Once the solvent is fully evaporated, weigh the container with the solid residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

Theoretical Analysis of 5-Bromo-1-ethyl-1H-pyrazole: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of a proposed theoretical study on 5-Bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, outlining a computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties. Due to the absence of specific published theoretical studies on this molecule, this paper presents a detailed protocol and expected data framework based on established computational techniques for similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in medicinal chemistry. The introduction of a bromine atom and an ethyl group to the pyrazole scaffold, as in this compound, is expected to modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital energies is crucial for rational drug design and the development of novel applications.

This whitepaper outlines a theoretical investigation using quantum chemical calculations to provide fundamental insights into the properties of this compound. The proposed study will employ Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Proposed Computational Methodology

The following experimental protocol describes a standard and widely accepted computational approach for the theoretical analysis of organic molecules like this compound.

Geometry Optimization and Vibrational Analysis

The initial 3D structure of this compound will be built and subjected to geometry optimization without any symmetry constraints. The calculations will be performed using the Gaussian suite of programs. Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, will be used to accurately describe the electronic distribution. The optimization will be carried out until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency analysis. This analysis will also provide the theoretical vibrational spectra (IR and Raman), which can be used to aid in the experimental characterization of the molecule.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of single-point energy calculations will be performed to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, global reactivity descriptors will be calculated, including:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Global Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide quantitative measures of the molecule's tendency to donate or accept electrons, offering insights into its reactivity profile.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. The MEP is plotted onto the total electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems.

Data Presentation

The quantitative results from the proposed theoretical calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| N1-N2 | Value | N2-N1-C5 | Value | C4-C5-N1-N2 | Value |

| N1-C5 | Value | N1-N2-C3 | Value | C3-N2-N1-C5 | Value |

| N2-C3 | Value | N2-C3-C4 | Value | C5-N1-C6-C7 | Value |

| C3-C4 | Value | C3-C4-C5 | Value | N2-N1-C6-C7 | Value |

| C4-C5 | Value | C4-C5-N1 | Value | Br-C5-N1-C6 | Value |

| C5-Br | Value | C4-C5-Br | Value | ||

| N1-C6 | Value | N1-C5-Br | Value | ||

| C6-C7 | Value | N1-C6-C7 | Value | ||

| H-C6-N1 | Value |

Table 2: Calculated Thermochemical and Electronic Properties

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

Table 3: Global Reactivity Descriptors

| Descriptor | Symbol | Value | Unit |

| Ionization Potential | I | Value | eV |

| Electron Affinity | A | Value | eV |

| Electronegativity | χ | Value | eV |

| Chemical Hardness | η | Value | eV |

| Global Softness | S | Value | eV⁻¹ |

| Electrophilicity Index | ω | Value | eV |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of the proposed theoretical study.

Caption: Proposed computational workflow for the theoretical study.

Caption: Interdependencies of key electronic properties and reactivity descriptors.

Conclusion

The proposed theoretical study on this compound will provide a foundational understanding of its structural and electronic characteristics. The data generated, including optimized geometry, molecular orbital analysis, and reactivity descriptors, will be invaluable for predicting the molecule's behavior in various chemical environments. These computational insights will serve as a powerful tool for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential as a lead compound in drug discovery programs. This whitepaper establishes a clear and robust framework for such an investigation, encouraging further research into this promising class of heterocyclic compounds.

The Pyrazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of substituted pyrazoles, a cornerstone of medicinal chemistry. We delve into the foundational synthetic methodologies, highlight key milestones in the development of pyrazole-based therapeutics, and provide detailed experimental protocols and quantitative data to support researchers in this dynamic field.

The Genesis of a Privileged Scaffold: The Knorr Pyrazole Synthesis

The journey of the pyrazole nucleus in chemistry began in 1883 with its first synthesis by German chemist Ludwig Knorr.[1][2] This seminal reaction, now famously known as the Knorr pyrazole synthesis , involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3][4][5] The versatility of this method, allowing for the preparation of a wide array of substituted pyrazoles, quickly established it as a fundamental tool in heterocyclic chemistry.[1][2] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

A crucial aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, where the initial nucleophilic attack can occur at either carbonyl group, potentially leading to two regioisomeric products.[3]

Generalized Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram outlines a typical experimental workflow for the Knorr pyrazole synthesis, from reaction setup to product purification.

From Laboratory Curiosity to Blockbuster Drugs: A Timeline of Pyrazole-Containing Pharmaceuticals

The pyrazole scaffold has proven to be a "privileged" structure in medicinal chemistry, with a significant number of drugs containing this moiety receiving regulatory approval, particularly in recent decades.[6] The following timeline highlights some of the key pyrazole-containing drugs and their year of approval in the United States, showcasing the enduring relevance of this heterocyclic core.

Case Studies of Landmark Substituted Pyrazoles

The versatility of the pyrazole core is best illustrated through the discovery and development of several groundbreaking drugs.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] This selectivity was a major advancement in pain and inflammation management, as it offered the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[8]

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[9][10] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[9]

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 40[7] | 2800[8] | 70 |

| Rofecoxib | 530 | 18900 | 35.7 |

| Meloxicam | 2000 | 4000 | 2 |

| Diclofenac | 3000 | 9000 | 3 |

| Indomethacin | 400 | 100 | 0.25 |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[11][12]

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) was a serendipitous discovery, originally investigated for angina, that revolutionized the treatment of erectile dysfunction.[13] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[14]

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[15][16] Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[17][18]

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 3.4[14] |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

| Zaprinast | 130[19] |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[20][21]

Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant (Acomplia®) was developed as an anti-obesity drug that acts as a selective inverse agonist for the cannabinoid receptor type 1 (CB1).[22][23] Although it was approved in Europe, it was later withdrawn due to psychiatric side effects.[23]

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[22][24] Rimonabant blocks the CB1 receptor, thereby reducing appetite and food intake.[23][24]

| Compound | CB1 Receptor Ki (nM) |

| Rimonabant | 2[25] |

| AM251 | 7.49 |

| AM1387 | 1.7 |

Note: Ki values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[26]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole derivatives.

Protocol 1: Synthesis of a Pyrazolone via Knorr Synthesis[2]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water (10 mL)

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add water to the hot reaction mixture with stirring.

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

-

Protocol 2: Synthesis of Sildenafil (Simplified Laboratory Scale)[13][27]

This protocol outlines a simplified synthesis of the sildenafil core structure, illustrating the key chemical transformations.

-

Step 1: Pyrazole Formation

-

React ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid to form the pyrazole ring.

-

Perform regioselective N-methylation of the pyrazole using dimethyl sulfate, followed by hydrolysis to yield the carboxylic acid.

-

-

Step 2: Nitration and Amidation

-

Nitrate the pyrazole carboxylic acid using a mixture of nitric acid and sulfuric acid.

-

Convert the carboxylic acid to a carboxamide.

-

-

Step 3: Reduction and Cyclization

-

Reduce the nitro group to an amine.

-

Acylate the amine under basic conditions to form the pyrazolopyrimidinone core.

-

-

Step 4: Sulfonylation and Coupling

-

Selectively chlorosulfonylate the 5'-position of the phenyl ring.

-

Couple the sulfonyl chloride with 1-methylpiperazine to yield sildenafil.[27]

-

Protocol 3: Synthesis of Rimonabant[29][30]

This protocol describes a convergent synthesis of rimonabant.

-

Step 1: Diketo Ester Formation

-

Condense 4-chloropropiophenone with diethyl oxalate in the presence of a strong base (e.g., LiHMDS) to form the corresponding diketo ester.[28]

-

-

Step 2: Condensation and Cyclization

-

React the diketo ester with N-aminopiperidine.

-

In the same pot, add 2,4-dichlorophenylhydrazine hydrochloride to induce cyclization and formation of the pyrazole ring, yielding rimonabant.[28]

-

Conclusion

The discovery of the pyrazole ring and its subsequent exploration have had a profound and lasting impact on medicinal chemistry and drug development. From the foundational Knorr synthesis to the rational design of highly selective and potent therapeutic agents, the pyrazole scaffold continues to be a source of inspiration for the discovery of new medicines. The case studies of celecoxib, sildenafil, and rimonabant highlight the diverse biological targets that can be modulated by substituted pyrazoles. This technical guide provides a comprehensive overview for researchers, offering both historical context and practical experimental details to facilitate further innovation in this exciting field.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 23. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Spectral Data of 5-Bromo-1-ethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1-ethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. The NMR data is extrapolated from a detailed analysis of the closely related compound, 5-Bromo-1-butyl-1H-pyrazole, while the mass spectrometry data is based on computational predictions.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole ring) | 7.4 - 7.6 | d | 1H |

| H-4 (pyrazole ring) | 6.2 - 6.4 | d | 1H |

| N-CH₂ (ethyl group) | 4.0 - 4.2 | q | 2H |

| CH₃ (ethyl group) | 1.3 - 1.5 | t | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Br) | 138 - 140 |

| C-3 | 130 - 132 |

| C-4 | 108 - 110 |

| N-CH₂ (ethyl group) | 45 - 47 |

| CH₃ (ethyl group) | 14 - 16 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (aliphatic) |

| 1550 - 1450 | C=C and C=N stretching (pyrazole ring) |

| 1300 - 1000 | C-N stretching |

| 700 - 500 | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.98654 |

| [M+Na]⁺ | 196.96848 |

| [M-H]⁻ | 172.97198 |

| [M]⁺ | 173.97871 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-1-ethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence commencing with the cyclocondensation of ethylhydrazine with a malondialdehyde equivalent to afford 1-ethyl-1H-pyrazole, followed by a regioselective bromination at the C5 position. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents due to their diverse pharmacological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, with the bromine atom providing a versatile handle for further functionalization through various cross-coupling reactions. The ethyl group at the N1 position can influence the molecule's pharmacokinetic properties. The following protocol outlines a robust procedure for the preparation of this important synthetic intermediate.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are typical values and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Cyclocondensation | Ethylhydrazine sulfate | 1-Ethyl-1H-pyrazole | 70-85 |

| 2 | Bromination | 1-Ethyl-1H-pyrazole | This compound | 75-90 |

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

This procedure describes the formation of the pyrazole ring through the reaction of ethylhydrazine with 1,1,3,3-tetraethoxypropane, which serves as a synthon for malondialdehyde.

Materials:

-

Ethylhydrazine sulfate

-

1,1,3,3-Tetraethoxypropane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium hydroxide (2.0 eq) in water in a round-bottom flask, add ethylhydrazine sulfate (1.0 eq) portion-wise with stirring at room temperature.

-

After the ethylhydrazine sulfate has completely dissolved, add 1,1,3,3-tetraethoxypropane (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1.

-

Heat the acidified mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of any remaining acetal.

-

Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-ethyl-1H-pyrazole can be purified by distillation to yield a colorless oil.

Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 1-ethyl-1H-pyrazole using N-bromosuccinimide (NBS).

Materials:

-

1-Ethyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude this compound can be purified by column chromatography on silica gel to afford the final product as a solid or oil.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis and purification steps.

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-ethyl-1H-pyrazole with various aryl- and heteroarylboronic acids. This versatile reaction enables the synthesis of a diverse library of 5-substituted-1-ethyl-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatization via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. For the synthesis of novel drug candidates, the functionalization of heterocyclic cores like pyrazole is of great interest. This compound serves as a key building block, where the bromine atom at the C5 position acts as a versatile handle for introducing a wide range of aryl and heteroaryl substituents. The resulting 5-aryl-1-ethyl-1H-pyrazole derivatives have shown potential as inhibitors of various protein kinases involved in key signaling pathways, making them attractive for the development of new therapeutic agents.

Data Presentation: Suzuki Coupling Reaction Parameters

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound and its close analog, 5-Bromo-1-ethyl-1H-indazole, with various boronic acids. The data for the indazole analog is included to provide a broader perspective on catalyst and substrate scope, given its structural similarity.

Table 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [1]

| Entry | Palladium Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | 4 | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 | 35 |

| 3 | Pd(PCy₃)₂ | 4 | 65 |

| 4 | Pd(dppf)Cl₂ | 2 | 95 |

Table 2: Suzuki Coupling of this compound with Various Boronic Acids (Representative Examples)

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 12 | [Yield not explicitly found for this specific combination, but expected to be high based on analogs] |

| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 12 | [Yield not explicitly found for this specific combination, but expected to be high based on analogs] |

| 3 | 3-Fluorophenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 12 | [Yield not explicitly found for this specific combination, but expected to be high based on analogs] |

| 4 | Thiophen-2-ylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 12 | 60[2] |

Note: While specific yield data for various arylboronic acids with this compound is not abundant in the searched literature, the conditions presented are based on highly analogous reactions and are expected to provide good to excellent yields.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyrazole and bromoindazole derivatives.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dimethoxyethane (DME), anhydrous (10 mL)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl- or heteroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous dimethoxyethane (10 mL) to the flask via syringe.

-

Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-ethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Add anhydrous dimethoxyethane (10 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 10-30 minutes. Monitor for completion by LC-MS.

-

After cooling to room temperature, work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Application in Drug Discovery: Targeting Signaling Pathways

5-Aryl-1-ethyl-1H-pyrazole derivatives are of significant interest in drug discovery due to their potential to act as inhibitors of various protein kinases. These kinases are often key components of signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders. One such important pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory diseases. Pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK.

Caption: The p38 MAPK signaling pathway and the inhibitory action of 5-aryl-1-ethyl-1H-pyrazole derivatives.

References

Application Notes and Protocols for N-Alkylation of 5-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, with the N-substituent playing a pivotal role in modulating the biological activity, selectivity, and pharmacokinetic properties of the molecule. The N-alkylation of pyrazoles, particularly unsymmetrical ones like 5-bromopyrazole, presents a challenge in controlling the regioselectivity of the reaction, often yielding a mixture of N1 and N2 alkylated isomers.[1][2][3] The bromine atom at the 5-position of the pyrazole ring is a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions. This document provides a detailed protocol for the N-alkylation of 5-bromopyrazole, focusing on a common and effective method using an alkyl halide in the presence of a base.

Data Presentation

The regioselectivity and yield of N-alkylation of brominated pyrazoles are influenced by the substitution pattern on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used. Below is a summary of representative data for the N-alkylation of a bromopyrazole derivative.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Regiomeric Ratio (N1:N2) |

| 3-Bromopyrazole | Benzyl Bromide | K₂CO₃ | THF | 80 | 6 | 78 | 80:20[4] |

Experimental Protocols

This section outlines a detailed methodology for the N-alkylation of 5-bromopyrazole based on established procedures for similar substrates.[4][5][6]

Materials and Reagents

-

5-Bromopyrazole

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium hydride (NaH, 60% dispersion in mineral oil) - Alternative, for use with anhydrous solvents

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Septa and needles for inert atmosphere techniques

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure: N-Alkylation using Potassium Carbonate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Solvent Addition: Add anhydrous THF or DMF to the flask to achieve a concentration of 0.1-0.5 M of the 5-bromopyrazole.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq.) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Alternative Procedure using Sodium Hydride

For this procedure, strictly anhydrous conditions and an inert atmosphere are required.

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add 5-bromopyrazole (1.0 eq.) and dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.[5][6]

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[5]

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[5][6] Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography as described above.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of 5-bromopyrazole.

Caption: General workflow for the N-alkylation of 5-bromopyrazole.

References

Application Notes and Protocols for 5-Bromo-1-ethyl-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-ethyl-1H-pyrazole as a versatile precursor in medicinal chemistry, with a focus on the synthesis of potent kinase inhibitors. The protocols outlined below serve as a foundational methodology for the development of novel therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The bromine atom at the 5-position of 1-ethyl-1H-pyrazole serves as a key synthetic handle, enabling the introduction of diverse chemical functionalities through various cross-coupling reactions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Target: Kinase Inhibitors

A significant application of this compound derivatives is in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds readily synthesized from pyrazole precursors, have emerged as a prominent scaffold for the design of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] The pyrazolo[1,5-a]pyrimidine core is a known bioisostere of the purine scaffold of ATP, allowing it to competitively bind to the ATP-binding site of CDKs and inhibit their activity.[8]

p38 MAPK Inhibitors

The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory cytokines and plays a critical role in inflammatory diseases and cancer. Pyrazolo[1,5-a]pyridines and related pyrazole-containing scaffolds have been successfully developed as potent inhibitors of p38 kinase.[6]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors derived from pyrazole precursors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 22 | [4] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 24 | [4] |

| Pyrazolo[1,5-a]pyrimidine | CDK1 | 28 - 80 | [4] |

| Pyrazolo[1,5-a]pyrimidine | CDK5 | 28 - 80 | [4] |

| Pyrazolo[1,5-a]pyrimidine | CDK9 | 28 - 80 | [4] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 | [5] |

| Pyrazolo[1,5-a]pyrimidine | TRKA | 450 | [5] |

| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 34 | [9] |

| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 54 | [9] |

| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 135 | [9] |

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound as a starting material are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the 5-position of the pyrazole ring.[10][11][12]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethoxyethane (DME)

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add DME (10 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1-ethyl-1H-pyrazole derivative.